molecular formula C13H19ClFN B14780321 (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride

Cat. No.: B14780321
M. Wt: 243.75 g/mol
InChI Key: MTJZYQBZYMGPMP-UHFFFAOYSA-N
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Description

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 2-Methyl-4-(4-fluorophenyl)piperidine
  • 4-(4-Fluorobenzyl)-2,6-dimethylpiperidine

Uniqueness

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorobenzyl and a methyl group on the piperidine ring. This unique structure can result in distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H

InChI Key

MTJZYQBZYMGPMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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